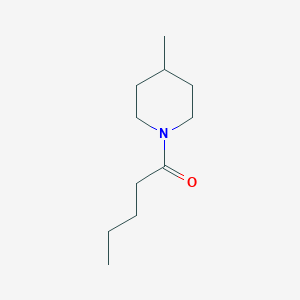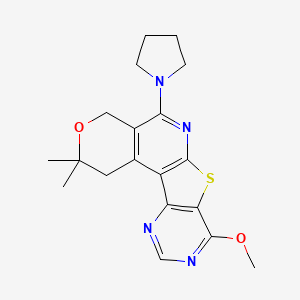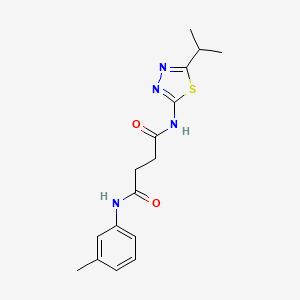![molecular formula C12H13Cl2NO4 B14156550 5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid CAS No. 4638-46-4](/img/structure/B14156550.png)
5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid is a chemical compound known for its unique structure and properties It contains a benzene ring substituted with two carboxylic acid groups and a bis(2-chloroethyl)amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid typically involves the reaction of 5-aminoisophthalic acid with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions: 5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bis(2-chloroethyl)amino group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism by which 5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Comparison: 5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid is unique due to the presence of the bis(2-chloroethyl)amino group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
4638-46-4 |
|---|---|
Molekularformel |
C12H13Cl2NO4 |
Molekulargewicht |
306.14 g/mol |
IUPAC-Name |
5-[bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H13Cl2NO4/c13-1-3-15(4-2-14)10-6-8(11(16)17)5-9(7-10)12(18)19/h5-7H,1-4H2,(H,16,17)(H,18,19) |
InChI-Schlüssel |
JWRPTWZGUQMUEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)O)N(CCCl)CCCl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid](/img/structure/B14156487.png)
![N-{2-[(5-bromopyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B14156488.png)





![8-[(2Z)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]-6-hydroxy-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14156521.png)



![N-[4-[(E)-3-(1H-pyrrol-2-yl)prop-2-enoyl]phenyl]acetamide](/img/structure/B14156531.png)

